molecular formula C13H14ClN B1330152 1-(4-Chlorophenyl)cyclohexanecarbonitrile CAS No. 64399-28-6

1-(4-Chlorophenyl)cyclohexanecarbonitrile

Cat. No. B1330152
CAS RN: 64399-28-6
M. Wt: 219.71 g/mol
InChI Key: OSHOYPXOCQTDGJ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)cyclohexanecarbonitrile is a chemical compound that is part of a broader class of organic molecules featuring a cyclohexane ring attached to a nitrile group and a chlorophenyl group. While the specific compound is not directly described in the provided papers, related compounds with similar structural motifs have been synthesized and studied, which can offer insights into the properties and reactivity of 1-(4-Chlorophenyl)cyclohexanecarbonitrile.

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions. For instance, the synthesis of 4-(4-Chlorophenyl)cyclohexanol, a related compound, was achieved through a sequence of reactions starting from chlorobenzene, cyclohexene, and acetyl chloride, involving Friedel-Crafts reaction, Baeyer-Villiger oxidation, and hydrolysis . This suggests that the synthesis of 1-(4-Chlorophenyl)cyclohexanecarbonitrile could potentially be achieved through similar synthetic strategies, possibly involving a Friedel-Crafts alkylation to introduce the chlorophenyl group onto the cyclohexane ring, followed by the introduction of the nitrile group.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(4-Chlorophenyl)cyclohexanecarbonitrile has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a compound with a chlorophenyl and a cyano group attached to a fused ring system was determined, revealing the presence of buckled rings due to ethylene linkages and specific dihedral angles between the aromatic rings and chlorophenyl substituents . These structural details can be indicative of the steric and electronic influences that the chlorophenyl and cyano groups may exert on the cyclohexane ring in 1-(4-Chlorophenyl)cyclohexanecarbonitrile.

Chemical Reactions Analysis

The reactivity of the chlorophenyl and cyano groups in compounds like 1-(4-Chlorophenyl)cyclohexanecarbonitrile can be inferred from studies on similar molecules. The presence of these functional groups can lead to various chemical reactions, such as nucleophilic substitutions at the chlorophenyl group or addition reactions at the cyano group. The cyano group can also participate in hydrogen bonding, as seen in the formation of dimers through N—H...N hydrogen bonds in a related compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-Chlorophenyl)cyclohexanecarbonitrile can be predicted based on the properties of structurally related compounds. For instance, the presence of the chlorophenyl group is likely to increase the compound's density and influence its crystal packing, as seen in the crystal structure of a related compound with a chlorophenyl group . The cyano group can affect the compound's polarity and its ability to engage in hydrogen bonding, which can influence its solubility and melting point.

Scientific Research Applications

Crystallographic Studies

1-(4-Chlorophenyl)cyclohexanecarbonitrile and its derivatives have been explored in various crystallographic studies. For instance, a co-crystal involving a structurally similar compound, characterized by an asymmetric unit with overlapped atoms in the fused-ring system and linked by N—H⋯N hydrogen bonds, was analyzed. The molecules in the structure demonstrated distinct dihedral angles, highlighting the intricate molecular interactions within the crystal lattice (Asiri et al., 2011).

Organic Synthesis

In organic synthesis, derivatives of 1-(4-Chlorophenyl)cyclohexanecarbonitrile have been synthesized and studied for their potential as scaffolds in antimicrobial activities. For example, novel spiro compounds with biologically active sulfonamide groups were synthesized starting from a derivative, showing significant potency against various bacteria and fungi (Hafez et al., 2016).

Photogeneration and Reactivity

The photogeneration and reactivity of aromatic halides, including compounds structurally similar to 1-(4-Chlorophenyl)cyclohexanecarbonitrile, have been studied, providing insights into their potential applications in chemical synthesis and materials science. These studies shed light on the formation and behavior of aryl cations under various conditions, contributing to the understanding of their chemical reactivity (Protti et al., 2004).

Material Sciences and Chemistry

In the realm of material sciences and chemistry, derivatives of 1-(4-Chlorophenyl)cyclohexanecarbonitrile have been analyzed for their structural properties and potential applications. For instance, the crystal structure of certain derivatives has been elucidated, revealing details about their molecular geometry and intermolecular interactions (Zheng et al., 2014).

Biocatalysis and Green Chemistry

Biocatalysis and green chemistry approaches have also utilized compounds structurally related to 1-(4-Chlorophenyl)cyclohexanecarbonitrile. These studies aim to develop more sustainable and efficient methods for synthesizing complex organic molecules, demonstrating the versatility and importance of these compounds in modern chemical research (Chen et al., 2021).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

1-(4-chlorophenyl)cyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN/c14-12-6-4-11(5-7-12)13(10-15)8-2-1-3-9-13/h4-7H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHOYPXOCQTDGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60214646
Record name 1-(4-Chlorophenyl)cyclohexanecarbonitrile
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Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)cyclohexanecarbonitrile

CAS RN

64399-28-6
Record name 1-(4-Chlorophenyl)cyclohexanecarbonitrile
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-(4-Chlorophenyl)cyclohexanecarbonitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Chlorophenyl)cyclohexanecarbonitrile
Source EPA DSSTox
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Record name 1-(4-chlorophenyl)cyclohexanecarbonitrile
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